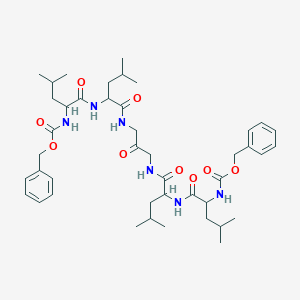

1,3-Bis-(Z-Leu-Leu)-diaminoacetone Z-Leu-Leu-NH-CH2-CO-CH2-NH-Leu-Leu-Z

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(Z-LL)2 ketone can be synthesized through a multi-step process involving the coupling of protected amino acids followed by deprotection and cyclization. The synthesis typically starts with the protection of L-leucine, followed by coupling with another protected L-leucine. The intermediate product is then deprotected and cyclized to form the final compound .

Industrial Production Methods

While specific industrial production methods for (Z-LL)2 ketone are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are commonly used for producing peptide-based compounds .

Análisis De Reacciones Químicas

Types of Reactions

(Z-LL)2 ketone primarily undergoes inhibition reactions where it interacts with proteases. It does not significantly participate in typical organic reactions like oxidation, reduction, or substitution due to its specific inhibitory function .

Common Reagents and Conditions

The compound is used in biochemical assays with reagents such as dimethyl sulfoxide (DMSO) for solubilization. It is typically stored at -20°C to maintain stability .

Major Products Formed

The primary product of (Z-LL)2 ketone reactions is the inhibited form of the target protease, such as signal peptide peptidase. This inhibition prevents the protease from processing its natural substrates .

Aplicaciones Científicas De Investigación

(Z-LL)2 ketone is widely used in scientific research for its ability to inhibit signal peptide peptidase. This inhibition allows researchers to study the regulation of protein turnover, the cellular response to misfolded or damaged proteins, and the role of the ubiquitin-proteasome system in various cellular processes. It is also instrumental in investigating the mechanisms of action of the proteasome in cell cycle regulation, gene expression, and signal transduction .

Mecanismo De Acción

(Z-LL)2 ketone exerts its effects by selectively inhibiting signal peptide peptidase. It binds to the active site of the enzyme, preventing it from processing signal peptides. This inhibition alters the processivity of γ-secretase cleavage, which is crucial for the proper functioning of various cellular pathways .

Comparación Con Compuestos Similares

Similar Compounds

Calpain Inhibitor I: Another protease inhibitor that targets calpain, a different type of protease.

N-Ethylmaleimide: A compound that inhibits cysteine proteases by modifying thiol groups.

Emetine: An inhibitor of protein synthesis that also affects proteasomal activity.

Uniqueness

(Z-LL)2 ketone is unique in its selective inhibition of signal peptide peptidase without affecting other proteases such as lysosomal cathepsins and proteasomes. This specificity makes it a valuable tool for studying the precise roles of signal peptide peptidase in cellular processes .

Propiedades

Fórmula molecular |

C43H64N6O9 |

|---|---|

Peso molecular |

809.0 g/mol |

Nombre IUPAC |

benzyl N-[4-methyl-1-[[4-methyl-1-[[3-[[4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-2-oxopropyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C43H64N6O9/c1-27(2)19-34(46-40(53)36(21-29(5)6)48-42(55)57-25-31-15-11-9-12-16-31)38(51)44-23-33(50)24-45-39(52)35(20-28(3)4)47-41(54)37(22-30(7)8)49-43(56)58-26-32-17-13-10-14-18-32/h9-18,27-30,34-37H,19-26H2,1-8H3,(H,44,51)(H,45,52)(H,46,53)(H,47,54)(H,48,55)(H,49,56) |

Clave InChI |

JTVCWQUNPMKMER-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C(=O)NCC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol; Vladinol A](/img/structure/B14801116.png)

![2-(8-Fluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14801126.png)

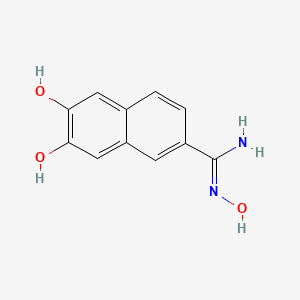

![4-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide](/img/structure/B14801137.png)

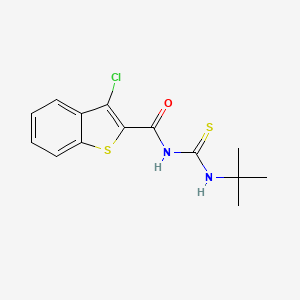

![ethyl 3-[(1E)-2-amino-1-cyanoeth-1-en-1-yl]-6,7-dichloro-1-methyl-1H-indole-2-carboxylate](/img/structure/B14801141.png)

![2-methyl-N-(4-{[2-(phenylcarbamothioyl)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B14801144.png)

![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B14801163.png)

![(2E)-N'-[(4-bromo-2-methylphenoxy)acetyl]-3-(furan-2-yl)prop-2-enehydrazide](/img/structure/B14801170.png)

![(4Z)-4-[2-(naphthalen-1-yl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801179.png)